N-Methylcarfentanil
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-methyl-4-(N-propanoylanilino)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-4-15(20)19(14-8-6-5-7-9-14)17(16(21)22-3)10-12-18(2)13-11-17/h5-9H,4,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEVIELPQLXPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029751 | |
| Record name | N-Methylnorcarfentanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59708-50-8 | |
| Record name | Methyl 1-methyl-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59708-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylcarfentanil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059708508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylnorcarfentanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLCARFENTANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85WEL251JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of N Methylcarfentanil
Established Synthetic Routes for N-Methylcarfentanil
While a specific, detailed synthetic protocol for this compound is not extensively published in readily available literature, its synthesis can be reliably inferred from the well-established methods for producing fentanyl and its analogs, particularly carfentanil. The synthesis of this compound would logically proceed through the synthesis of its immediate precursor, norcarfentanil, followed by N-methylation. The two most prominent historical methods for constructing the core 4-anilinopiperidine scaffold of fentanyl-like compounds are the Janssen synthesis and the Siegfried/Strecker synthesis.
The initial synthesis of N-Methylnorcarfentanil was conducted by a team of chemists at Janssen Pharmaceutica, led by Dr. Paul Janssen. researchgate.net Their work was part of a broader investigation into the structure-activity relationships of the fentanyl family of drugs. researchgate.net These investigations aimed to understand how modifying different parts of the fentanyl molecule would affect its analgesic potency and other pharmacological properties. researchgate.net
Janssen Synthesis Inspired Route:
The original synthesis of fentanyl, developed by Dr. Paul Janssen, provides a foundational pathway that can be adapted for this compound. An analogous route would likely begin with N-methyl-4-piperidone.
A plausible synthetic sequence is as follows:
Reductive Amination: N-methyl-4-piperidone would be reacted with aniline in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form N-methyl-4-anilinopiperidine.
Acylation: The resulting secondary amine would then be acylated with propionyl chloride or propionic anhydride to yield an N-methyl fentanyl analog.
Introduction of the Carboxylate Group: To arrive at this compound, the 4-position of the piperidine (B6355638) ring would need to be substituted with a methoxycarbonyl group. This is a key difference from the standard fentanyl synthesis. A more practical approach would involve starting with a precursor already containing the carboxylate group or a group that can be converted to it.
Strecker Synthesis Inspired Route:
A more common and versatile method for producing carfentanil, and by extension this compound, is based on the Strecker synthesis. This approach allows for the direct introduction of the 4-amino and 4-cyano groups to the piperidine ring, with the cyano group later being converted to the required methoxycarbonyl group.
A probable synthetic pathway for this compound via a Strecker reaction would be:
Strecker Reaction: N-methyl-4-piperidone reacts with aniline and a cyanide source (e.g., potassium cyanide) to form 1-methyl-4-anilino-4-cyanopiperidine.
Hydrolysis of the Nitrile: The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.
Esterification: The carboxylic acid is subsequently esterified, typically using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride), to produce methyl 1-methyl-4-anilinopiperidine-4-carboxylate.
Acylation: Finally, the secondary amine of the anilino group is acylated with propionyl chloride or propionic anhydride to afford this compound.
An alternative to direct N-methylation of the starting piperidone is the synthesis of norcarfentanil first, followed by N-alkylation. Norcarfentanil is a known metabolite of carfentanil. nih.gov
Synthesis via Norcarfentanil Intermediate:
Synthesis of Norcarfentanil: Norcarfentanil (methyl 4-(N-phenylpropanamido)piperidine-4-carboxylate) can be synthesized using a starting material where the piperidine nitrogen is protected (e.g., with a benzyl or Boc group) or is secondary. After the construction of the core structure, the protecting group is removed to yield norcarfentanil.
N-Methylation: Norcarfentanil is then N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield this compound. This final N-alkylation step is a common strategy in the synthesis of various N-substituted piperidine-containing pharmaceuticals.
Table 1: Key Reactions in Proposed this compound Synthesis
| Reaction Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| Strecker Reaction | N-methyl-4-piperidone, Aniline | Potassium cyanide, Acetic acid | 1-methyl-4-anilino-4-cyanopiperidine |
| Nitrile Hydrolysis | 1-methyl-4-anilino-4-cyanopiperidine | Strong acid (e.g., H2SO4) or base (e.g., KOH), Heat | 1-methyl-4-anilinopiperidine-4-carboxylic acid |
| Esterification | 1-methyl-4-anilinopiperidine-4-carboxylic acid | Methanol, Acid catalyst (e.g., SOCl2) | Methyl 1-methyl-4-anilinopiperidine-4-carboxylate |
| Acylation | Methyl 1-methyl-4-anilinopiperidine-4-carboxylate | Propionyl chloride, Base | This compound |
| N-Methylation (alternative route) | Norcarfentanil | Methyl iodide, Base (e.g., K2CO3) | This compound |
Precursor Chemistry and Reaction Pathways in Fentanyl Analog Synthesis
The synthesis of this compound is intrinsically linked to the availability and chemistry of specific precursor molecules. The reaction pathways involved are characteristic of those used in the broader synthesis of fentanyl and its analogs.
Key Precursors:
N-methyl-4-piperidone: This is a crucial starting material for the direct synthesis of this compound. Its synthesis can be achieved through various methods, including the cyclization of appropriate dialdehydes or diketones with methylamine.
Norcarfentanil: As mentioned, this is the immediate precursor in a potential N-alkylation route. Its synthesis requires a piperidine scaffold with a free secondary amine.
Aniline: A fundamental building block that forms the anilino part of the 4-anilinopiperidine core.
Propionyl Chloride or Propionic Anhydride: These are the acylating agents used to introduce the propanamide side chain, a key feature for the activity of many fentanyl analogs.
Reaction Pathways:
The synthesis of fentanyl analogs generally involves a sequence of well-understood organic reactions:
Reductive Amination: This reaction is a cornerstone for forming the C-N bond between the piperidine ring and the aniline moiety. It typically involves the formation of an imine or enamine intermediate from the piperidone and aniline, which is then reduced in situ.
Strecker Synthesis: This three-component reaction between a ketone (the piperidone), an amine (aniline), and cyanide is a highly efficient method for producing α-aminonitriles, which are versatile intermediates.
N-Acylation: The introduction of the propanamide group is a standard amide bond formation reaction. It is crucial for the pharmacological activity of the final compound.
N-Alkylation: This reaction is key for introducing the methyl group onto the piperidine nitrogen in the final step of the synthesis from norcarfentanil. The reactivity of the secondary amine of the piperidine allows for straightforward alkylation with various alkyl halides.
The choice of synthetic route can be influenced by the availability of starting materials and the desired scale of the synthesis. For clandestine synthesis, routes that utilize readily available precursors are often favored.
Strategies for Structural Modification and Analog Generation
The synthesis of this compound is a prime example of structural modification aimed at exploring the SAR of potent opioids. The fentanyl scaffold offers several positions where modifications can be made to generate a wide array of analogs.
Key Positions for Structural Modification:
Piperidine Nitrogen (N1-position): The substituent on the piperidine nitrogen plays a critical role in the activity of fentanyl analogs. In carfentanil, this is a phenethyl group. Replacing the phenethyl group with a smaller methyl group, as in this compound, was found to significantly reduce analgesic potency. researchgate.net This highlights the importance of the size and nature of the N1-substituent for receptor interaction. Other modifications at this position include the introduction of different alkyl, aralkyl, or heterocyclic groups.
Anilide Nitrogen: The propanamide group attached to the anilide nitrogen is generally considered optimal for high potency. However, modifications to the acyl group (e.g., replacing propionyl with acetyl or other acyl groups) can be made, often leading to changes in activity.
Piperidine Ring (C3 and C4 positions): The 4-position of the piperidine ring in carfentanil is substituted with both the anilino group and a methoxycarbonyl group. The introduction of the methoxycarbonyl group is a key feature that distinguishes carfentanil and its analogs from fentanyl. Modifications at the 3-position of the piperidine ring have also been explored, leading to highly potent diastereomeric compounds.
Aniline Phenyl Ring: Substitution on the phenyl ring of the aniline moiety with various groups (e.g., fluoro, methyl) can also modulate the pharmacological profile of the resulting analog.
Analog Generation Strategies:
The generation of analogs of this compound can be achieved by employing variations in the synthetic precursors and reagents. For instance:
Varying the N-Alkyl Group: By using different alkylating agents in the final step of the synthesis from norcarfentanil, a series of N-alkylcarfentanil analogs can be produced.
Varying the Acyl Group: Using different acyl chlorides or anhydrides in the acylation step allows for the synthesis of analogs with modified anilide side chains.
Utilizing Substituted Anilines: Starting the synthesis with substituted anilines will result in analogs with modified phenyl rings.
These strategies allow for a systematic exploration of the chemical space around the carfentanil scaffold, providing valuable data for understanding the complex interactions between these synthetic opioids and their biological targets.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Carfentanil |
| Fentanyl |
| Norcarfentanil |
| N-methyl-4-piperidone |
| Aniline |
| N-methyl-4-anilinopiperidine |
| Propionyl chloride |
| Propionic anhydride |
| 1-methyl-4-anilino-4-cyanopiperidine |
| Methyl 1-methyl-4-anilinopiperidine-4-carboxylate |
| Methyl iodide |
| Dimethyl sulfate |
Molecular Pharmacology and Opioid Receptor Interaction Dynamics
Binding Affinity Profiling at Opioid Receptors
The binding affinity of a ligand to its target receptor is a critical determinant of its pharmacological potency. Studies comparing N-methylcarfentanil to its parent compounds and other fentanyl analogs reveal significant differences in their affinity profiles.
This compound exhibits a markedly reduced binding affinity at the mu-opioid receptor (μOR) compared to fentanyl and carfentanil. Investigations indicate that the substitution of the phenethyl group on the piperidine (B6355638) nitrogen with a methyl group, as seen in this compound, leads to a substantial decrease in its affinity for the μOR nih.govplos.orgbenchchem.comncats.io. Specifically, the binding affinity of this compound has been reported to be approximately 1,750 times weaker than that of carfentanil and 15,000 times weaker than fentanyl at the guinea pig brain μOR nih.govplos.org. This reduction in affinity is attributed to structural changes that likely impact the molecule's ability to form optimal interactions within the receptor's binding site nih.govbenchchem.com. For instance, the absence of the larger phenethyl group may hinder essential interactions, such as aromatic stacking with specific amino acid residues in the receptor, thereby increasing the ligand's active site depth (ADS) and reducing binding efficacy nih.gov.
Preclinical Pharmacodynamic Characterization of N Methylcarfentanil
In Vitro Receptor Activity Assays
In vitro receptor binding assays are crucial for determining the affinity of a compound for specific receptors. Studies investigating the binding affinity of N-Methylcarfentanil (also referred to as N-methyl carfentanil in some literature) primarily focus on the mu-opioid receptor (μOR). These assays typically involve competitive binding experiments using radioligands.
Available data indicates that this compound exhibits significantly reduced binding affinity for the μOR compared to its parent compound, carfentanil. While carfentanil demonstrates sub-nanomolar affinity (Ki = 0.22 nM) at the μOR, N-methyl carfentanil shows a substantially weaker binding affinity. Specifically, N-methyl carfentanil is reported to be approximately 1,750 times weaker than carfentanil at the guinea pig brain μOR nih.govplos.org. This translates to an estimated Ki value in the range of hundreds of nanomolar, indicating a considerably lower affinity for the receptor. Data for this compound's affinity at delta (δ) and kappa (κ) opioid receptors is not extensively detailed in the reviewed literature.
Table 1: In Vitro Binding Affinity (Ki) at the Mu-Opioid Receptor (μOR)
| Compound | Receptor | Binding Affinity (Ki) | Source |
| Carfentanil | μOR | 0.22 nM | nih.gov |
| Fentanyl | μOR | 1.2 – 1.4 nM | nih.gov |
| N-methyl carfentanil | μOR | ~385 nM (calculated) | nih.govplos.org |
Note: The Ki value for N-methyl carfentanil is an estimation derived from its reported relative weakness compared to carfentanil.
Comparative Opioid Receptor Agonism/Antagonism
As a derivative of carfentanil, this compound is expected to act as an agonist at opioid receptors, similar to its parent compounds. However, the structural modification, specifically the addition of a methyl group, significantly alters its pharmacological profile. While potent opioids like fentanyl and carfentanil are known for their high efficacy and potency as μOR agonists, this compound exhibits a marked decrease in this activity. The N-methyl substitution is associated with a substantial reduction in binding affinity and, consequently, a diminished agonistic potency at the μOR nih.govplos.org. Information regarding its activity at delta and kappa opioid receptors, or its potential as an antagonist, is not prominently featured in the available research.
Metabolic Pathways and Biotransformation of N Methylcarfentanil
In Vitro Metabolic Stability and Metabolite Identification Studies
In vitro studies using cellular systems and subcellular fractions are foundational for elucidating the metabolic fate of xenobiotics, including opioid compounds. Common in vitro models employed for such investigations include HepG2 cell lines and human liver microsomes (HLMs) frontiersin.orgmdpi.comnih.govmdpi.com. These systems provide a controlled environment to assess how a compound is processed by the body's primary metabolic machinery.
Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are designed to quantify the rate at which a compound is degraded. These assays help determine parameters such as intrinsic clearance (CLint) and half-life (t1/2), which are indicative of how quickly the compound is likely to be eliminated in vivo srce.hrnih.gov. Metabolite identification (MetID) studies complement stability assessments by employing advanced analytical techniques, most notably liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to detect, characterize, and quantify the resulting breakdown products frontiersin.orgfrontiersin.orglabcorp.comdiva-portal.org.
While specific, detailed in vitro metabolic stability and metabolite identification studies for N-Methylcarfentanil were not explicitly detailed in the provided search results, these methodologies are standard for assessing the biotransformation of structurally related fentanyl analogs frontiersin.orgdiva-portal.orgoup.com. One notable observation regarding this compound (also referred to as N-methyl Norcarfentanil) suggests that the presence of the N-methyl group may confer increased metabolic stability by reducing its susceptibility to N-dealkylation, a common metabolic pathway for many fentanyl analogs. This could potentially lead to a longer plasma half-life compared to its demethylated counterpart, norcarfentanil benchchem.com.
Role of Cytochrome P450 Enzymes (CYPs) and UDP-Glucuronosyltransferases (UGTs) in this compound Metabolism
The biotransformation of drug molecules is broadly categorized into Phase I and Phase II reactions, primarily mediated by Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), respectively mdpi.comchemisgroup.usmdpi.com.
Phase I Metabolism: This phase typically involves the introduction or unmasking of polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through oxidation, reduction, or hydrolysis reactions. CYP enzymes, a superfamily of heme-containing monooxygenases, are the principal catalysts for these reactions mdpi.comchemisgroup.usmdpi.com. Common Phase I metabolic transformations observed for opioid compounds include N-dealkylation (removal of alkyl groups from nitrogen atoms) and hydroxylation (addition of hydroxyl groups to various parts of the molecule) oup.comchemisgroup.usmdpi.com. For fentanyl analogs, specific reactions often include N-dealkylation, hydroxylation at the ethyl linker, piperidine (B6355638) ring, or phenyl ring, and sometimes amide hydrolysis frontiersin.orgdiva-portal.orgoup.com.
Phase II Metabolism: In this phase, Phase I metabolites or parent compounds with suitable functional groups undergo conjugation reactions. UGTs are key enzymes responsible for glucuronidation, a process where glucuronic acid is attached to the drug or its metabolite. This conjugation significantly increases the molecule's water solubility, facilitating its excretion from the body mdpi.comchemisgroup.us. Other Phase II enzymes, such as sulfotransferases (SULTs) and N-acetyltransferases (NATs), also play a role in xenobiotic metabolism mdpi.comchemisgroup.us.
Given this compound's structural classification as a fentanyl analog, it is highly probable that its metabolism involves similar pathways. This would include Phase I reactions such as N-dealkylation and hydroxylation, with the N-methyl group potentially influencing the rate of N-dealkylation benchchem.com. Subsequent conjugation, likely glucuronidation mediated by UGTs, would then occur for elimination. Key CYP isoforms frequently implicated in the metabolism of various drugs, including opioids, are CYP3A4, CYP2D6, and CYP3A5, while UGT families such as UGT1 and UGT2 are involved in conjugation mdpi.comchemisgroup.usnih.govnih.gov.
The following table summarizes common metabolic pathways observed for fentanyl analogs and the enzyme families generally responsible, which are likely to be involved in the biotransformation of this compound:
| Metabolic Pathway | Description | Likely Enzymes Involved (General Opioid Metabolism) |
| N-Dealkylation | Removal of an alkyl group, often from the nitrogen atom. | Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) |
| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the molecule. | Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6, CYP3A5) |
| Amide Hydrolysis | Cleavage of the amide bond within the molecule. | Esterases, potentially Cytochrome P450 enzymes |
| Glucuronidation | Conjugation with glucuronic acid, typically by UDP-glucuronosyltransferases (UGTs), increasing water solubility. | UDP-Glucuronosyltransferases (UGTs) |
| N-Oxidation | Oxidation of a nitrogen atom to form an N-oxide. | Flavin-containing monooxygenases (FMOs), Cytochrome P450 enzymes |
| Dihydrodiol Formation | Addition of two hydroxyl groups to a double bond, forming a diol. | Cytochrome P450 enzymes |
Advanced Analytical Methodologies for N Methylcarfentanil Research
Mass Spectrometry (MS) Based Detection and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Integration
Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques in forensic toxicology for the analysis of synthetic opioids. LC-MS, particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), offers superior sensitivity and selectivity, making it highly suitable for detecting potent opioids at trace levels in complex biological samples nih.govresearchgate.netojp.gov. LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, allows for the simultaneous quantification of multiple fentanyl analogs, including N-Methylcarfentanil, with high confidence scielo.br. The ability to detect analytes at sub-μg/L concentrations is crucial, as many novel synthetic opioids (NSOs) are encountered at these low levels researchgate.net.
While LC-MS/MS excels in sensitivity, GC-MS remains valuable, especially when coupled with derivatization techniques. For instance, derivatization with chloroformates can transform fentanyl analogs into more volatile and detectable products for GC-MS analysis, facilitating the identification of specific structural features, such as the N-side chain plos.orgd-nb.info. GC-MS is also effective in detecting specific fragmentation patterns that can confirm the identity of compounds, and its ability to detect unique reaction products is crucial for retrospective identification plos.org. The integration of both LC-MS/MS and GC-MS provides a complementary analytical approach, leveraging the strengths of each technique for comprehensive screening and confirmation, thereby reducing the potential for false positives and negatives ojp.gov. For example, while LC-MS/MS offers greater sensitivity, GC-MS can be essential for identifying specific breakdown products not detectable by LC-MS plos.org.
Sample Preparation Techniques for Biological Matrices
Effective sample preparation is paramount for the successful analysis of this compound and other synthetic opioids in biological matrices, as it aims to isolate, purify, and concentrate the analytes while removing interfering substances.
Protein Precipitation and Dilution Strategies
Protein precipitation (PPT) is a widely employed technique for biological samples such as blood, serum, and plasma, which are rich in proteins oup.commdpi.comnih.govbiotage.com. This method typically involves the addition of organic solvents like acetonitrile (B52724) or acidic chemicals to the sample, causing proteins to precipitate out. The precipitated proteins are then removed by filtration or centrifugation, leaving a protein-free supernatant for analysis oup.commdpi.combiotage.com. While effective, PPT can lead to significant sample dilution and a high organic solvent content in the extract, which may impact subsequent liquid chromatography (LC) performance, such as peak shape restek.com. Alternative protein precipitation methods using metal hydroxides have been explored to minimize sample dilution and maintain a near-neutral pH, thereby ensuring analyte stability and compatibility with LC-MS mdpi.comnih.gov.
Dilution is a simpler sample preparation technique, primarily used for urine samples, where the sample is diluted with water or a buffer and injected directly oup.combiotage.com. While this method is fast and straightforward, it can negatively impact the limit of detection due to increased sample volume and the presence of residual matrix components that may interfere with the analysis or reduce instrument uptime biotage.com.
Microextraction Methods
Microextraction techniques offer advantages such as reduced solvent consumption, higher extraction efficiency, and improved sensitivity, making them increasingly popular for the analysis of trace compounds in biological matrices mdpi.comscielo.brmdpi.comnih.gov. Techniques like Solid-Phase Extraction (SPE) are commonly used for synthetic opioids mdpi.com. For instance, a mixed-mode SPE method utilizing Clean Screen® DAU columns has demonstrated high sensitivity for fentanyl analogs, achieving limits of detection (LOD) as low as 0.1 ng/mL for carfentanil and 0.5 ng/mL for other fentanyl analogs mdpi.com.
Other microextraction methods include Dispersive Liquid-Liquid Microextraction (DLLME) and Hollow Fiber Liquid-Phase Microextraction (HF-LPME), which are known for their efficiency in extracting analytes from complex matrices mdpi.commdpi.comnih.gov. Microextraction by Packed Sorbent (MEPS) has also been successfully applied for the simultaneous determination of fentanyl and its derivatives in oral fluid mdpi.com. These methods are crucial for concentrating analytes and cleaning up samples prior to sensitive instrumental analysis.
Untargeted Metabolomics Approaches for Comprehensive Profiling
Untargeted metabolomics approaches are emerging as powerful tools in forensic toxicology, offering a comprehensive view of the metabolic landscape associated with drug exposure mdpi.comnih.govuzh.chfrontiersin.org. These methods, typically employing high-resolution mass spectrometry coupled with liquid chromatography (e.g., UPLC-HRMS), aim to detect and profile a wide range of endogenous and exogenous metabolites without prior assumptions about the analytes of interest mdpi.comfrontiersin.org.
In the context of synthetic opioids like this compound, untargeted metabolomics can help identify novel biomarkers of exposure or elucidate metabolic pathways. By analyzing a broad spectrum of metabolites in biological samples, researchers can gain insights into the physiological responses to drug intake, potentially identifying patterns that indicate the presence of specific compounds or classes of compounds, even if they were not initially targeted mdpi.comuzh.ch. This approach is particularly valuable for detecting new psychoactive substances (NPS) or understanding the broader toxicological impact of drug use, moving beyond the identification of the parent compound alone mdpi.comuzh.ch.
Development of Analytical Reference Standards and Libraries
The availability of reliable analytical reference standards and comprehensive spectral libraries is fundamental for the accurate identification and quantification of this compound and its related compounds ojp.govcaymanchem.comunodc.org. Certified reference materials (CRMs) are essential for method validation, calibration, and ensuring the quality and traceability of analytical results in forensic laboratories caymanchem.com.
The synthesis and characterization of these standards, including this compound itself, are critical steps. These standards are used to build mass spectral libraries, which are then employed in conjunction with techniques like GC-MS and LC-MS/MS for compound identification. The continuous emergence of new fentanyl analogs necessitates the ongoing development and updating of these libraries to ensure that laboratories can effectively screen for and identify these compounds ojp.govunodc.org. The lack of commercially available reference materials for novel analogs can pose a significant challenge, requiring in-house synthesis and characterization ojp.govunodc.org.
Structure Activity Relationship Sar Studies of N Methylcarfentanil and Analogs
Influence of N-Alkyl Substitution on Opioid Receptor Binding and Activity
The nature of the substituent on the piperidine (B6355638) nitrogen atom is a critical determinant of opioid receptor binding and subsequent activity. SAR studies have extensively explored variations at this position, revealing significant impacts on potency.
Impact of N-Methyl Group Substitution vs. Phenethyl Group
A fundamental SAR observation within the fentanyl family is the profound effect of N-alkylation. Replacing the phenethyl group attached to the piperidine nitrogen of fentanyl with a smaller methyl group results in a dramatic decrease in analgesic potency. For fentanyl itself, this substitution renders the compound largely inactive as an analgesic in animal models ncats.iowikipedia.orgnih.govcongress.govplos.org.
Computational Chemistry and Molecular Modeling Applications in N Methylcarfentanil Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This technique is crucial for understanding the specific interactions between N-Methylcarfentanil and the µ-opioid receptor.
Molecular docking simulations predict the binding poses and orientations of this compound within the active site of the µ-opioid receptor. For fentanyl analogs, including this compound, these simulations have identified key interactions that are crucial for binding. The protonated amine of the piperidine (B6355638) ring typically forms a salt bridge with a highly conserved aspartic acid residue (Asp147) in the receptor's binding pocket nih.govolemiss.edu.
Studies on closely related compounds like N-methylfentanyl have shown that it can adopt both primary and secondary binding poses within the µ-opioid receptor nih.gov. The primary conformation is generally the one with the lowest energy. The removal of the N-phenethyl group in N-methylfentanyl, a structural feature shared with this compound, impacts the ability of the molecule to maintain a salt bridge while simultaneously stacking with a histidine residue in the receptor, which is a key interaction for high-affinity binding of fentanyl and carfentanil nih.gov.
Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a receptor for a given pose. These functions calculate a score that represents the strength of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the receptor nih.gov. A lower docking score generally indicates a higher predicted binding affinity.
For fentanyl analogs, a strong correlation has been observed between docking scores and experimentally determined binding affinities (Ki values) nih.gov. For instance, compounds with high affinity, like carfentanil, have significantly lower (more favorable) average docking scores (ADS) compared to less potent analogs like N-methylfentanyl nih.gov. This correlation allows for the use of molecular docking as a predictive tool for the binding strength of novel or uncharacterized fentanyl derivatives.
| Compound | Average Docking Score (ADS) (kcal/mol) | Experimental Binding Affinity (Ki) at µOR |
|---|---|---|
| Carfentanil | -10.8 | Sub-nanomolar |
| Fentanyl | -9.4 | 1.35 nM |
| N-Methylfentanyl | -7.8 | Significantly weaker than Fentanyl |
This table presents a comparison of average docking scores with the experimentally determined binding affinities for fentanyl and its analogs. A more negative ADS value is indicative of a stronger predicted binding affinity.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations provide detailed information about its conformational flexibility and the stability of its interaction with the µ-opioid receptor.
By simulating the dynamic behavior of the this compound-MOR complex, researchers can identify stable and transient conformational states of the ligand within the binding pocket nih.govchemrxiv.org. Metadynamics simulations, a type of enhanced sampling MD, have been used to explore the free energy surface of fentanyl and carfentanil, revealing multiple low-energy conformations nih.govresearchgate.net. These simulations have shown that modifications to the fentanyl scaffold, such as the addition of a methyl group, can significantly alter the energy landscape and conformational preferences of the molecule nih.govchemrxiv.org. The stability of the ligand-receptor complex can be assessed by analyzing parameters such as root-mean-square deviation (RMSD) of the ligand over the simulation time.
Quantum Mechanics (QM) Calculations for Electronic Properties
Quantum mechanics (QM) calculations are used to investigate the electronic structure and properties of molecules with high accuracy. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), provide insights into the distribution of electrons and the nature of chemical bonds within this compound dergipark.org.tr.
Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of a molecule dergipark.org.trresearchgate.net. A larger energy gap suggests higher stability. Other properties, such as the molecular electrostatic potential (MEP), can identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its interactions with the receptor and metabolic enzymes dergipark.org.tr.
| QM Property | Significance in this compound Research |
|---|---|
| HOMO Energy | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Identifies regions prone to electrophilic and nucleophilic attack, guiding understanding of intermolecular interactions. |
This table outlines key electronic properties of this compound that can be determined using Quantum Mechanics calculations and their relevance in understanding its chemical behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and other fentanyl analogs, QSAR models are developed to predict their binding affinity for the µ-opioid receptor based on their molecular descriptors nih.govkcl.ac.ukherts.ac.uk.
These models are built using a training set of molecules with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then used to create a model that can predict the activity of new or untested compounds. For fentanyl analogs, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been used to identify the steric and electrostatic fields around the molecules that are important for their analgesic activity. Such models can be valuable tools for the prospective identification of new potent µ-opioid receptor ligands nih.govkcl.ac.ukherts.ac.uk.
In Silico Prediction of Metabolic Transformations and Enzyme Interactions
In silico methods are increasingly used to predict the metabolic fate of drugs, providing valuable information on their potential metabolites and the enzymes involved in their transformation. For this compound, these computational tools can predict its metabolic pathways and interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family eurekaselect.comresearchgate.net.
The metabolism of fentanyl and its analogs is well-documented to be primarily mediated by the CYP3A4 isozyme researchgate.netnih.gov. The major metabolic pathway is N-dealkylation, which for this compound would likely lead to the formation of norcarfentanil. Other potential metabolic transformations that can be predicted include hydroxylation of the piperidine ring and the phenethyl moiety, and amide hydrolysis frontiersin.org. Software tools for metabolism prediction use a combination of rule-based systems and machine learning algorithms to identify the most probable sites of metabolism on a molecule and the resulting metabolites eurekaselect.comfrontiersin.org. These predictions are crucial for understanding the duration of action and potential drug-drug interactions.
Comparative Pharmacology of N Methylcarfentanil Within Fentanyl Analogs and Other Synthetic Opioids
Structural Similarities and Differences with Key Fentanyl Analogs (e.g., Fentanyl, Carfentanil, Lofentanil)
Fentanyl, synthesized in 1959, serves as the foundational structure for a vast array of potent synthetic opioids. Its core chemical structure is characterized by a 4-anilinopiperidine moiety unodc.orgscielo.org.mx. Key structural features that can be modified to create analogs include the piperidine (B6355638) ring, the anilinophenyl ring, the N-linked substituent (typically a phenethyl group), and the carboxamide moiety frontiersin.orgoup.com.
Carfentanil, developed from fentanyl, features a significant modification at the 4-position of the piperidine ring: the addition of a carbomethoxy group frontiersin.orgnih.govmdpi.com. Lofentanil (B1198651) is structurally similar to carfentanil, often described as 3-methylcarfentanil, incorporating an additional methyl group on the piperidine ring wikipedia.org.
N-Methylcarfentanil, also known by its research code R-32395, represents a specific structural alteration of carfentanil. The defining difference lies in the substitution on the piperidine nitrogen: instead of the N-phenethyl group present in fentanyl and carfentanil, this compound possesses an N-methyl group wikipedia.orgncats.io. This modification is crucial in understanding its diminished pharmacological activity compared to its potent parent compounds.
| Compound | Key Structural Modification Relative to Fentanyl | Primary Target Receptor |
| Fentanyl | Base structure (4-anilinopiperidine with N-phenethyl and propionamide) | Mu-opioid receptor (μOR) |
| Carfentanil | Addition of a 4-carbomethoxy group to the piperidine ring. | Mu-opioid receptor (μOR) |
| Lofentanil | Similar to carfentanil, with an additional methyl group at the 3-position of the piperidine ring. | Mu-opioid receptor (μOR) |
| This compound | Replacement of the N-phenethyl group with an N-methyl group on the piperidine nitrogen. | Mu-opioid receptor (μOR) |
Comparative Pharmacological Profiles and Structure-Potency Relationships
The pharmacological activity of synthetic opioids, particularly their potency, is highly sensitive to subtle changes in their chemical structure. The primary target for fentanyl and its analogs is the mu-opioid receptor (μOR) nih.govmdpi.comdrugbank.comnih.gov. Structure-activity relationship (SAR) studies have revealed that certain structural features are critical for high affinity and potency at this receptor.
The N-phenethyl group, present in fentanyl, is considered vital for maintaining high binding affinity at the μOR nih.govresearchgate.net. Conversely, replacing this group with a smaller methyl group, as seen in this compound, significantly reduces binding affinity and potency nih.govresearchgate.net. Research indicates that this compound is approximately 1,750 times weaker than carfentanil at the guinea pig brain μOR nih.gov. It has also been described as several thousand times weaker than carfentanil and only slightly stronger than morphine, with the analogous modification on fentanyl rendering it inactive as an analgesic in animal studies wikipedia.orgncats.io.
In contrast, carfentanil and lofentanil are among the most potent synthetic opioids known. Carfentanil is estimated to be about 10,000 times more potent than morphine and approximately 100 times more potent than fentanyl oup.comdrugbank.compnnl.govservice.gov.uk. Lofentanil exhibits similar, if not slightly greater, potency than carfentanil wikipedia.org. These high potencies are attributed, in part, to the carbomethoxy group at the 4-position of the piperidine ring, which enhances binding affinity nih.govmdpi.comresearchgate.net.
Future Directions and Methodological Innovations in N Methylcarfentanil Research
Advanced In Vitro and Ex Vivo Models for Pharmacological Evaluation
The pharmacological evaluation of potent synthetic opioids like N-Methylcarfentanil necessitates the use of sophisticated in vitro and ex vivo models. Future research directions aim to enhance the physiological relevance and predictive power of these models. Cell-based assays, such as those monitoring G protein or β-arrestin recruitment to the mu-opioid receptor (MOR), are crucial for characterizing receptor activation and downstream signaling pathways of opioid compounds core.ac.uk. While studies specifically detailing advanced in vitro or ex vivo models for this compound are not extensively covered in the provided literature, the broader field of opioid research is advancing. This includes the development of more complex in vitro models, such as organoids or micro-engineered "lung-on-a-chip" systems, which mimic specific physiological environments frontiersin.org. Similarly, ex vivo models, like precision-cut lung slices (PCLS) or dermatomed human skin, offer a more integrated biological context by retaining native tissue structure and cell-cell interactions, thereby providing greater in vivo relevance for drug screening frontiersin.orgmdpi.comnih.govmdpi.com. The application of such advanced models to this compound could offer deeper insights into its receptor interactions and potential effects in complex biological systems, moving beyond simpler assays.
Integration of Multi-Omics Data in Metabolic Research
Understanding the metabolic fate of this compound is critical for a comprehensive risk assessment. Future research can leverage the integration of multi-omics data—encompassing transcriptomics, proteomics, and metabolomics—to achieve a holistic view of its metabolic transformations within biological systems mdpi.comfrontiersin.org. Transcriptomics can reveal gene expression patterns related to drug metabolism enzymes, proteomics can quantify the abundance of these enzymes, and metabolomics can identify the resulting metabolites. By integrating these data layers, researchers can build detailed metabolic profiles, identify key metabolic pathways, and pinpoint potential biomarkers of exposure or toxicity. This approach allows for a more thorough understanding of how this compound is processed by the body, which is essential for predicting its pharmacokinetic properties and potential drug-drug interactions. While specific multi-omics studies on this compound are not detailed in the provided snippets, the general methodology offers a powerful avenue for future metabolic research on potent synthetic opioids.
Refinement of Computational Models for Enhanced Predictive Accuracy
The rapid emergence of novel synthetic opioids, including fentanyl analogs, necessitates advanced computational tools for predicting their pharmacological properties and associated risks. A significant future direction involves the refinement of computational models, particularly molecular docking, to accurately predict binding affinities to targets such as the mu-opioid receptor (MOR) plos.orgnih.govresearchgate.net. The U.S. FDA's Center for Drug Evaluation and Research (CDER) has developed a multi-pronged computational approach, with molecular docking as a key component, to assess the risk posed by uncharacterized fentanyl analogs plos.orgnih.gov. These models are validated by correlating docking scores with experimentally determined binding affinities, demonstrating their ability to classify compounds into binding concentration regimes (e.g., sub-nanomolar, 1–100 nM, >100 nM) plos.orgnih.govresearchgate.net. For instance, compounds like carfentanil and lofentanil (B1198651), known for their sub-nanomolar binding affinity, exhibit significantly lower binding scores compared to less potent fentanyl derivatives plos.orgnih.gov. This predictive capability is invaluable for prioritizing substances for further investigation and for informing regulatory decisions in the absence of extensive in vitro data plos.orgnih.gov. The continuous development and validation of these computational methods are crucial for staying ahead of the evolving illicit drug market.
Data Table 1: Computational Prediction of Opioid Receptor Binding Affinity
This table illustrates the concept of predicting binding affinities using molecular docking scores, based on findings for fentanyl analogs. Compounds are classified into binding affinity regimes, with lower docking scores generally correlating with higher experimental binding affinity.
| Compound | Docking Score (Representative Trend) | Predicted Binding Affinity Regime | Reference |
| Carfentanil | Lower scores | Sub-nanomolar (nM) | plos.orgnih.govresearchgate.net |
| Lofentanil | Lower scores | Sub-nanomolar (nM) | plos.orgnih.govresearchgate.net |
| Fentanyl | Intermediate scores | 1–100 nM | plos.orgnih.govresearchgate.net |
| N-methyl fentanyl | Intermediate to higher scores | 1–100 nM or >100 nM | plos.orgnih.govresearchgate.net |
| Less potent analogs | Higher scores | >100 nM | plos.orgnih.govresearchgate.net |
Note: Specific numerical docking scores are not provided in the snippets, but the concept of correlation with binding affinity regimes is presented.
Development of Novel Analytical Strategies for Emerging Analogs
The dynamic nature of the illicit drug market, characterized by the continuous emergence of novel psychoactive substances (NPS) and structural variants of known compounds like fentanyl analogs, presents significant challenges for forensic and toxicological analysis uniroma1.itjaterror.eu. Future research must focus on developing and implementing novel analytical strategies to ensure timely and accurate identification. Liquid chromatography coupled with mass spectrometry (LC-MS/MS), particularly high-resolution mass spectrometry (HRMS), is a cornerstone for detecting a broad spectrum of NPS uniroma1.it. Furthermore, the integration of machine learning (ML) techniques holds promise for enhancing analytical capabilities. ML models can be trained to predict compound classes and retention times based on spectral data, thereby aiding in the identification of unknown or emerging analogs uts.edu.au. Retrospective data-mining of existing analytical data, such as time-of-flight mass spectrometry (TOFMS) datasets, also plays a vital role in identifying trends and detecting compounds that were not initially within the analytical scope ojp.gov. Developing robust suspect screening methods and continuously updating analytical workflows are essential to keep pace with the evolving landscape of synthetic opioids.
Data Table 2: Machine Learning Model Performance in Opioid Classification
This table highlights the potential of machine learning in identifying and classifying synthetic opioids.
| Analytical Task | Machine Learning Approach | Performance Metric | Value | Reference |
| Opioid Class Prediction | Naïve Bayes | Accuracy | 89.5% | uts.edu.au |
| Compound Identification (MS2) | Machine Learning | High Accuracy | Implied | uts.edu.au |
Note: The 89.5% accuracy is specifically for classifying opioids into fentanyl analogues, AH series, or U series. The accuracy for identifying specific compounds via MS2 is implied to be high with appropriate machine learning application.
Compound Table
Q & A
Basic: What experimental methodologies are recommended for synthesizing and characterizing N-Methylcarfentanil in preclinical research?
Answer:
Synthesis of this compound requires strict adherence to controlled substance regulations and precise structural modifications. Key steps include:
- Synthetic Route : Replace the phenethyl group on the piperidine nitrogen of carfentanil with a methyl group, as described in Janssen Pharmaceutica’s structure-activity relationship (SAR) studies .
- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment (>98% recommended for research standards) .
- Documentation : Follow IUPAC naming conventions and report physical-chemical properties (e.g., solubility, melting point) in alignment with medicinal chemistry guidelines .
Basic: How can researchers validate the pharmacological classification of this compound as an opioid receptor agonist?
Answer:
Validation involves:
- In Vitro Assays : Conduct competitive binding assays using μ-opioid receptor (MOR)-expressing cell lines, with radiolabeled ligands like [³H]-DAMGO. Compare binding affinity (Ki) to reference opioids (e.g., fentanyl, carfentanil) .
- Functional Activity : Measure cAMP inhibition or β-arrestin recruitment via BRET/FRET assays to confirm agonist activity .
- Control Standards : Include positive controls (e.g., morphine) and negative controls (e.g., naloxone) to validate assay specificity .
Advanced: What structural modifications differentiate this compound from carfentanil, and how do these impact receptor binding affinity?
Answer:
- Key Modification : Substitution of the phenethyl group with a methyl group on the piperidine nitrogen reduces steric bulk, lowering binding affinity compared to carfentanil. However, retention of the 4-carbomethoxy group partially preserves MOR interaction .
- Methodological Insight : Use molecular docking simulations (e.g., AutoDock Vina) to model ligand-receptor interactions. Compare binding energies and residue interactions between this compound and carfentanil .
- Empirical Validation : Cross-reference computational predictions with in vitro binding data to resolve discrepancies .
Advanced: How should researchers address contradictions in reported potency data for this compound across studies?
Answer:
- Data Harmonization : Conduct systematic reviews following Cochrane guidelines to assess study heterogeneity (e.g., assay conditions, receptor isoforms) .
- Meta-Analysis : Use statistical tools (e.g., RevMan) to pool potency data (EC₅₀/IC₅₀ values) and adjust for covariates like assay temperature or cell line variability .
- Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., uniform buffer systems, cell passage numbers) .
Advanced: What analytical frameworks are recommended for assessing the environmental and toxicological risks of this compound?
Answer:
- Ecotoxicology : Apply OECD Test Guidelines (e.g., Daphnia magna acute toxicity tests) to estimate LC₅₀ values. Use high-resolution mass spectrometry (HRMS) to detect environmental residues .
- Human Health Risk Assessment : Model absorption, distribution, metabolism, and excretion (ADME) using in vitro hepatocyte assays and PBPK modeling .
- Data Needs : Prioritize substance-specific studies on chronic exposure effects and metabolite identification (e.g., nor-metabolites) per ATSDR recommendations .
Advanced: How can researchers design ethical studies involving this compound, given its potential for misuse?
Answer:
- Preclinical Focus : Limit initial studies to in vitro and animal models to minimize human exposure risks. Follow NIH/ICH guidelines for humane animal testing .
- Regulatory Compliance : Obtain DEA licensing for handling Schedule I/II analogs. Document chain-of-custody for forensic samples .
- Ethical Review : Submit protocols to institutional review boards (IRBs) with risk-benefit analyses, even for non-human research, to address dual-use concerns .
Advanced: What methodological approaches optimize SAR studies for novel fentanyl analogs like this compound?
Answer:
- Controlled Modifications : Systematically alter substituents (e.g., N-alkyl groups, aromatic rings) and measure changes in binding affinity/functional activity .
- High-Throughput Screening : Use automated patch-clamp systems to rapidly assess electrophysiological effects on opioid receptors .
- Data Integration : Combine SAR data with computational QSAR models to predict novel analogs’ potency and selectivity .
Advanced: How can researchers improve detection limits in forensic analysis of this compound?
Answer:
- Sensitive Techniques : Employ ultra-HPLC (UHPLC) coupled with tandem MS (MS/MS) for trace-level detection in biological matrices (e.g., blood, urine) .
- Reference Standards : Use certified analytical standards (e.g., Item No. 28075) to calibrate instruments and validate method accuracy .
- Cross-Validation : Compare results with orthogonal methods like immunoassay or infrared spectroscopy to minimize false positives .
Advanced: What interdisciplinary strategies are critical for studying this compound’s role in the opioid crisis?
Answer:
- Public Health Collaboration : Partner with epidemiologists to correlate forensic detection rates with overdose incidence .
- Behavioral Studies : Integrate neuroimaging (fMRI/PET) to assess this compound’s abuse liability in animal models .
- Policy Engagement : Disseminate findings to regulatory agencies to inform analog scheduling decisions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
